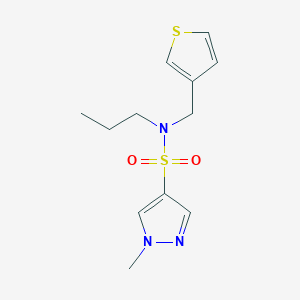

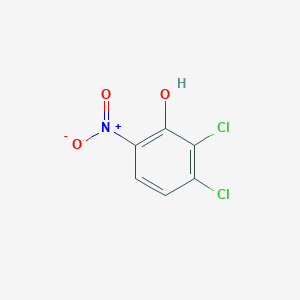

![molecular formula C25H28F3NO4 B2709113 3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one CAS No. 685861-32-9](/img/structure/B2709113.png)

3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a useful research compound. Its molecular formula is C25H28F3NO4 and its molecular weight is 463.497. The purity is usually 95%.

BenchChem offers high-quality 3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sensor Development and Fluorescence Properties

Studies on synthesized coumarin-triazole derivatives exhibit their application as turn-off fluorescence sensors, showing high sensitivity for iron(III) ions. These compounds, characterized by their electronic absorption and fluorescence spectra, have been explored for their potential sensor behaviors towards metal ions, particularly Fe³⁺, highlighting the selectivity and sensitivity of these chromen-4-one derivatives in detecting specific metal ions in solutions (Joshi et al., 2015). Another study confirmed the solvatochromic shift and dipole moment estimation of a synthesized coumarin derivative, demonstrating its sensor application for fluorogenic recognition of Fe³⁺ and Cu²⁺ ions in aqueous solutions, with calculated detection limits highlighting its efficacy (Joshi et al., 2016).

Catalytic Applications

Research on dicationic chiral Mn(III) salen complexes exchanged in montmorillonite clay reveals a novel approach to heterogeneous enantioselective catalysis for the epoxidation of nonfunctionalized alkenes. This study illustrates how such complexes can mediate epoxidation, offering insights into the utility of chromen-4-one related compounds in catalysis, especially in enhancing selectivity and recyclability of the catalysts in organic reactions (Kureshy et al., 2004).

Material Science and Molecular Design

In material science, the design and synthesis of bichromophores with triphenylamine-coumarin dyad structures have been explored for their aggregation-induced emission properties. Such compounds, including variations with trifluoromethyl groups, display solid-state fluorescence due to the aggregation-induced emission effect, highlighting the versatility of chromen-4-one derivatives in designing materials with tunable photophysical properties for potential applications in optoelectronics and sensing technologies (Yan et al., 2017).

properties

IUPAC Name |

3-(3,4-dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28F3NO4/c1-5-11-29(12-6-2)14-19-20(30)10-9-18-21(31)23(24(25(26,27)28)33-22(18)19)32-17-8-7-15(3)16(4)13-17/h7-10,13,30H,5-6,11-12,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGFPPDBHXGQCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC(=C(C=C3)C)C)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2709032.png)

![4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2709037.png)

![3-(4-Bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709042.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2709045.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B2709047.png)

![3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2709048.png)

![N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2709050.png)

![(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride](/img/structure/B2709051.png)